Moniliformin

Descripción general

Descripción

Moniliformin is a natural product found in Fusarium sporotrichioides with data available.

Actividad Biológica

Moniliformin (MON) is a mycotoxin primarily produced by various species of the Fusarium fungi, particularly Fusarium verticillioides. This low molecular weight compound is predominantly found in cereal grains and has garnered attention due to its potential health risks to both humans and animals. This article provides a detailed examination of the biological activity of this compound, focusing on its toxicological effects, mechanisms of action, and relevant case studies.

Toxicological Profile

1. General Toxicity

this compound exhibits significant toxicity characterized by haematotoxicity and cardiotoxicity. The acute toxicity of MON has been documented with an LD50 value of approximately 50 mg/kg body weight in mice, indicating that exposure can lead to severe health effects, including muscular weakness, respiratory distress, and cardiovascular abnormalities such as arrhythmias and faint heartbeats .

2. Cardiotoxicity

The cardiotoxic effects of MON are particularly concerning. Studies have identified a no-observed-adverse-effect level (NOAEL) of 6 mg/kg body weight per day in rats. At higher doses (15 mg/kg bw), cardiotoxicity becomes evident, leading to structural lesions in the myocardium and reduced contractility in cardiac tissues . The CONTAM Panel's analysis revealed that MON induces significant ultrastructural changes in the heart, which can result in congestive heart failure at doses exceeding 32.5 mg/kg bw per day .

3. Haematotoxicity

MON has been shown to cause haematological alterations, including decreases in haematocrit and hemoglobin levels. The lowest benchmark dose lower confidence limit (BMDL05) for these effects is 0.20 mg/kg bw per day based on a 28-day study in pigs . This suggests that chronic exposure to even low levels of MON may pose risks for blood-related disorders.

This compound's toxic effects are linked to its ability to disrupt normal cellular functions:

- Cardiotoxic Mechanism : MON disrupts calcium homeostasis in cardiac cells, leading to impaired contractility and arrhythmias. The presence of ultrastructural lesions indicates direct damage to cardiac tissues .

- Genotoxic Potential : While MON has been shown to cause chromosome aberrations in vitro, there is currently no evidence supporting its genotoxicity or carcinogenicity in vivo .

Case Studies

1. Occurrence in Maize

A comprehensive study conducted over ten years in Serbia assessed the correlation between weather conditions and MON contamination levels in maize. The results indicated that higher temperatures and humidity levels significantly increased the likelihood of MON contamination, with maximum levels reaching 8710 µg/kg during peak contamination years .

2. Impact on Livestock

Research on the effects of MON on farm animals has revealed varying degrees of sensitivity. In turkeys, doses as low as 1.6 mg/kg bw did not show adverse effects; however, higher doses led to cardiomegaly . In mink, a dose of 1.94 mg/kg bw resulted in significant neonatal mortality and reduced body weight among offspring, highlighting the compound's reproductive toxicity potential .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound across different studies:

| Study | Organism | Dose (mg/kg bw) | Effects Observed |

|---|---|---|---|

| CONTAM Panel | Rats | 6 (NOAEL) | No adverse effects |

| CONTAM Panel | Rats | 15 | Cardiotoxicity |

| CONTAM Panel | Mice | ~50 | Acute toxicity symptoms |

| Serbian Study | Maize | Up to 8710 µg/kg | High contamination levels |

| Mink Study | Mink | 1.94 | Neonatal mortality |

Propiedades

IUPAC Name |

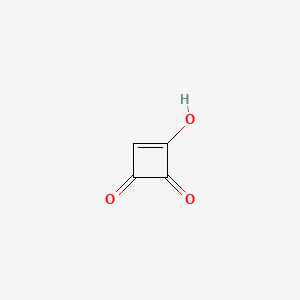

3-hydroxycyclobut-3-ene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2O3/c5-2-1-3(6)4(2)7/h1,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGPQKNJSZNXOPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52591-22-7 (potassium salt), 71376-34-6 (hydrochloride salt) | |

| Record name | Moniliformin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031876387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10185731 | |

| Record name | Moniliformin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31876-38-7, 71376-34-6 | |

| Record name | Moniliformin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31876-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Moniliformin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031876387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Moniliformin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292896 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Moniliformin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Moniliformin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONILIFORMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5JMQ8SDF8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.